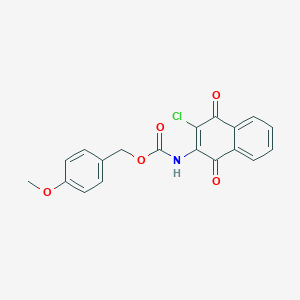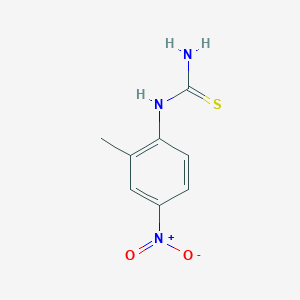
(2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine” is a chemical compound with the molecular formula C9H6F3N3O6 . It is a solid substance and is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. The InChI code for “this compound” is 1S/C9H6F3N3O6/c10-9(11,12)4-1-5(14(18)19)8(13-3-7(16)17)6(2-4)15(20)21/h1-2,13H,3H2,(H,16,17) .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 309.16 . It is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
Herbicide Effectiveness in Agriculture
(2,6-Dinitro-4-(trifluoromethyl)phenyl)glycine, as a component of various dinitroaniline herbicides, has been evaluated for its efficacy in agricultural contexts, particularly in controlling weeds in soybean cultivation. Studies have shown that certain dinitroaniline herbicides, which likely include derivatives of this compound, are effective in reducing weed growth while maintaining soybean yields. For instance, trifluralin, a related compound, was found to be effective in no-till soybean production when used in controlled-release formulations (Schreiber, White, & Shasha, 1987). Additionally, the compound has been studied for its effects on weed control efficiency in different row spacings of soybean fields, indicating its importance in agricultural weed management strategies (Wax & Pendleton, 1968).
Environmental Impact and Persistence
Research has also explored the environmental fate of this compound and its derivatives. These studies include investigations into the persistence of such compounds in soil and their potential environmental impacts. For example, the impact of flooding on the persistence of dinitroaniline herbicides in soybean-rice rotations was examined, highlighting how environmental factors can influence the longevity and effectiveness of these herbicides in agricultural settings (Brewer, Lavy, & Talbert, 1982).
Explosive Properties in Propellant Compositions
Beyond agricultural applications, research has been conducted on the explosive properties of metal salts of nitroanilinoacetic acids, including those derived from this compound. This investigation highlights the potential use of such compounds in propellant compositions, demonstrating their versatility beyond weed control (Rao, Soman, & Singh, 1990).
Inhibition of Glycine Transport
In a biomedical context, compounds related to this compound have been studied for their role in inhibiting glycine transport. This research is significant for understanding the mechanisms of neurotransmission and potential therapeutic applications in neuropsychiatric disorders (Mezler et al., 2008).
Propiedades
IUPAC Name |
2-[2,6-dinitro-4-(trifluoromethyl)anilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O6/c10-9(11,12)4-1-5(14(18)19)8(13-3-7(16)17)6(2-4)15(20)21/h1-2,13H,3H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVVLUNDMBFFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCC(=O)O)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Fluoro-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2730905.png)
amine hydrochloride](/img/structure/B2730906.png)
![3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2730907.png)

![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2730910.png)






![2-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2730922.png)


